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Get Quote

Executive Summary: The "Brake" and the
"Accelerator"
In the investigation of the Nociceptin/Orphanin FQ Peptide (NOP) receptor system, UFP-101

and UFP-112 represent the two most critical pharmacological tools for validating receptor

function.

While both are peptide ligands derived from the endogenous Nociceptin/Orphanin FQ (N/OFQ)

sequence, they possess diametrically opposed pharmacological profiles:

UFP-112 is a highly potent, long-lasting full agonist ("Super-Agonist").[1]

UFP-101 is a competitive, selective antagonist with zero intrinsic efficacy.

This guide contrasts their profiles to assist researchers in designing experiments where UFP-

112 is used to probe NOP receptor activation, while UFP-101 is employed to confirm specificity

by blocking those effects.
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Molecular Characteristics & Structural
Modifications[2]
Both ligands are chemically modified versions of the native N/OFQ peptide (17 amino acids).

The modifications dictate their functional divergence.

Feature UFP-101 (Antagonist) UFP-112 (Agonist)

Primary Role Competitive Antagonist (Silent) Potent Full Agonist

Peptide Sequence
[Nphe¹, Arg¹⁴, Lys¹⁵]N/OFQ-

NH₂

[(pF)Phe⁴, Aib⁷, Arg¹⁴,

Lys¹⁵]N/OFQ-NH₂

Key Modification 1

Nphe¹: N-benzylglycine

replaces Phe¹. This deletion of

the N-terminal amino group

abolishes efficacy.

(pF)Phe⁴: Para-fluoro-

phenylalanine increases

receptor affinity and potency.

Key Modification 2

Arg¹⁴, Lys¹⁵: Basic residues

mimic Dynorphin A, increasing

affinity and biological half-life.

Aib⁷: Alpha-aminoisobutyric

acid induces helical structure,

enhancing metabolic stability.

Molecular Weight ~1908.2 Da ~1957.2 Da

Solubility Water/Saline soluble Water/Saline soluble

Pharmacological Profile Comparison (In Vitro)
The "Agonist Profile" comparison effectively contrasts High Efficacy (UFP-112) against Zero

Efficacy (UFP-101).

Binding Affinity and Functional Potency[3]
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Parameter UFP-101 UFP-112 Native N/OFQ (Ref)

Binding Affinity (pKᵢ) 10.24 10.55 9.50

Selectivity (vs. µ, δ, κ) > 3000-fold > 1000-fold High

Potency (pEC₅₀) N/A (Antagonist) 9.35 – 9.43 ~8.44

Intrinsic Efficacy

(Emax)
~0% (Silent) ~98-100% (Full) 100%

Functional

Antagonism (pA₂)
6.8 – 7.01 N/A N/A

Critical Note on UFP-101 pA₂ vs pKᵢ: While UFP-101 binds with picomolar affinity (pKᵢ ~10.2),

its functional antagonism (pA₂) in bioassays (e.g., Guinea Pig Ileum) is often reported lower

(~7.0). This discrepancy is characteristic of the NOP system and assay-dependent conditions,

but it remains the standard competitive antagonist for blocking UFP-112.

Signaling Pathway Activation
The diagram below illustrates the divergent effects of the two ligands on the NOP receptor

signaling cascade.
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Caption: UFP-112 drives Gi/o signaling decreasing cAMP and Ca2+, while UFP-101

competitively occupies the receptor preventing this cascade.

In Vivo Pharmacological Performance[1][2][3][4][5]
UFP-112 is designed to overcome the metabolic instability of native N/OFQ.
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Feature UFP-112 Performance UFP-101 Validation Role

Metabolic Stability

High. 3.5x longer half-life in

brain homogenate than

N/OFQ.[1][2]

N/A

Duration of Action
> 6 hours (i.c.v. locomotor

inhibition).

Used to reverse effects at peak

timepoints.

Potency (In Vivo)

100-fold more potent than

N/OFQ in tail withdrawal

assays.[1][2]

Pre-treatment with UFP-101

(10 nmol) abolishes UFP-112

effects.

Key Effects

Analgesia (spinal),

Hyperphagia, Locomotor

inhibition.

Confirms effects are NOP-

mediated and not off-target.

Experimental Protocols
Protocol: Validating Agonist Specificity (Schild Design)
This protocol describes how to use UFP-101 to calculate the dose-ratio of UFP-112, confirming

NOP-mediated activity.

Materials:

Agonist: UFP-112 (Stock: 1 mM in water).

Antagonist: UFP-101 (Stock: 1 mM in water).

Assay System: Electrically Stimulated Mouse Vas Deferens (MVD) or CHO-hNOP

membranes (GTPγS).

Workflow:

Preparation: Mount MVD tissues in Krebs solution at 37°C, bubbled with 95% O₂/5% CO₂.

Control Curve: Construct a cumulative concentration-response curve (CRC) for UFP-112

alone (Range:
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to

M).

Washout: Wash tissues for 30 minutes until baseline tension returns.

Antagonist Incubation: Incubate tissue with UFP-101 (Fixed concentration: e.g., 1 µM) for 15

minutes.

Shifted Curve: Construct a second CRC for UFP-112in the presence of UFP-101.

Analysis:

Observe the rightward shift of the curve.[3]

Calculate the Dose Ratio (DR):

.

A parallel shift with no reduction in Emax confirms competitive antagonism.

Visual Workflow: Antagonist Challenge
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Caption: Experimental workflow to validate UFP-112 potency using UFP-101 blockade.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.researchgate.net/publication/6303861_In_vitro_and_in_vivo_studies_on_UFP-112_a_novel_potent_and_long_lasting_agonist_selective_for_the_nociceptinorphanin_FQ_receptor
https://pubmed.ncbi.nlm.nih.gov/17532097/
https://journals.plos.org/plosone/article/file?id=10.1371/journal.pone.0132865&type=printable
https://www.benchchem.com/product/b14759720?utm_src=pdf-custom-synthesis#bc-rfq
https://www.researchgate.net/publication/6303861_In_vitro_and_in_vivo_studies_on_UFP-112_a_novel_potent_and_long_lasting_agonist_selective_for_the_nociceptinorphanin_FQ_receptor
https://pubmed.ncbi.nlm.nih.gov/17532097/
https://pubmed.ncbi.nlm.nih.gov/17532097/
https://pubmed.ncbi.nlm.nih.gov/2163849/
https://pubmed.ncbi.nlm.nih.gov/2163849/
https://journals.plos.org/plosone/article/file?id=10.1371/journal.pone.0132865&type=printable
https://www.benchchem.com/product/b14759720/docs#comparative-guide-ufp-101-vs-ufp-112-pharmacological-profiles
https://www.benchchem.com/product/b14759720/docs#comparative-guide-ufp-101-vs-ufp-112-pharmacological-profiles
https://www.benchchem.com/product/b14759720/docs#comparative-guide-ufp-101-vs-ufp-112-pharmacological-profiles
https://www.benchchem.com/product/b14759720/docs#comparative-guide-ufp-101-vs-ufp-112-pharmacological-profiles
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14759720?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/product/b14759720?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14759720?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

